molecular formula C14H18N2O2 B8456441 ethyl 1-(cyanomethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate

ethyl 1-(cyanomethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate

Cat. No. B8456441
M. Wt: 246.30 g/mol
InChI Key: XUQJWUNPFYATMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09115152B2

Procedure details

A 250-mL single neck round bottomed flask equipped with a magnetic stirrer and nitrogen inlet was charged with 103b)(6.2 g, 30 mmol) in DMF (57 mL). To the solution was added NaH (80% dispersion in mineral oil, 1.26 g, 42.1 mmol). The resulting mixture was stirred at rt for 90 min. After that time, bromoacetonitrile (2.94 mL, 42 mmol) was added. The mixture was stirred for 14 h. After that time, water (100 mL) and ethyl acetate (200 mL) were added and the organic layer was separated. The aqueous layer was extracted with ethyl acetate (2×50 mL). The combined organic layers were washed with brine, dried over sodium sulfate and concentrated in vacuo. The residue was purified by column chromatography to afford a 95% yield (7 g) of 103c.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
57 mL
Type
solvent
Reaction Step One
Name
Quantity
1.26 g
Type
reactant
Reaction Step Two
Quantity
2.94 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[CH2:14][C:5]2[NH:6][C:7]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:8][C:4]=2[CH2:3]1.[H-].[Na+].Br[CH2:19][C:20]#[N:21].O>CN(C=O)C.C(OCC)(=O)C>[C:20]([CH2:19][N:6]1[C:7]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:8][C:4]2[CH2:3][C:2]([CH3:1])([CH3:15])[CH2:14][C:5]1=2)#[N:21] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC2=C(NC(=C2)C(=O)OCC)C1)C
Name
Quantity
57 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.26 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2.94 mL
Type
reactant
Smiles
BrCC#N
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-mL single neck round bottomed flask equipped with a magnetic stirrer and nitrogen inlet
STIRRING
Type
STIRRING
Details
The mixture was stirred for 14 h
Duration
14 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(#N)CN1C2=C(C=C1C(=O)OCC)CC(C2)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.